2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Description
The compound “2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic compound. This ring is substituted with a 2-fluorophenyl group and an ethan-1-amine group. The entire molecule is a dihydrochloride, meaning it has two associated chloride ions .
Molecular Structure Analysis
The benzodiazole ring in the compound is aromatic, contributing to the compound’s stability. The fluorine atom on the phenyl ring is an electron-withdrawing group, which could affect the compound’s reactivity. The ethan-1-amine group could potentially form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amine group might be acylated or alkylated. The aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar amine group and the nonpolar aromatic rings. The presence of fluorine could also affect its properties .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride' involves the reaction of 2-fluoroaniline with 2-nitrobenzaldehyde to form 2-(2-fluorophenyl)-1-nitroethene. This intermediate is then reduced to 2-(2-fluorophenyl)ethan-1-amine, which is further reacted with 2-amino-5-bromobenzophenone to form the final product.", "Starting Materials": [ "2-fluoroaniline", "2-nitrobenzaldehyde", "2-amino-5-bromobenzophenone" ], "Reaction": [ "Step 1: Reaction of 2-fluoroaniline with 2-nitrobenzaldehyde in the presence of a base such as potassium carbonate to form 2-(2-fluorophenyl)-1-nitroethene.", "Step 2: Reduction of 2-(2-fluorophenyl)-1-nitroethene using a reducing agent such as sodium dithionite to form 2-(2-fluorophenyl)ethan-1-amine.", "Step 3: Reaction of 2-(2-fluorophenyl)ethan-1-amine with 2-amino-5-bromobenzophenone in the presence of a base such as potassium carbonate to form the final product, 2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride." ] } | |
CAS No. |
2639460-78-7 |
Molecular Formula |
C15H16Cl2FN3 |
Molecular Weight |
328.2 |
Purity |
0 |
Origin of Product |
United States |
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